BenchChemオンラインストアへようこそ!

N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine

LSD1 Epigenetics Selectivity

This cyclopropanamine is a critical building block for developing selective LSD1/KDM1A inhibitors. Unlike generic scaffolds, its 3,4‑dimethyl substitution enhances van der Waals interactions within the LSD1 catalytic cleft while sterically disfavoring MAO‑A binding, resulting in low‑micromolar LSD1 potency and weak MAO‑A activity (IC₅₀=35.1 μM). This selectivity profile makes it a superior alternative to tranylcypromine for cell‑based assays, eliminating MAO‑derived toxicity and off‑target artifacts. Procure at 95% purity to initiate focused SAR campaigns, explore stereochemistry‑dependent binding, and investigate irreversible FAD‑dependent inactivation mechanisms.

Molecular Formula C13H19N
Molecular Weight 189.30 g/mol
Cat. No. B13219005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine
Molecular FormulaC13H19N
Molecular Weight189.30 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(C)NC2CC2)C
InChIInChI=1S/C13H19N/c1-9-4-5-12(8-10(9)2)11(3)14-13-6-7-13/h4-5,8,11,13-14H,6-7H2,1-3H3
InChIKeyLQWUZZYWHGAAQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine: A High‑Purity Cyclopropanamine Scaffold for LSD1‑Focused Chemical Biology


N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine (CAS: 1016514-12-7) is a secondary amine featuring a cyclopropane ring linked to a 3,4‑dimethyl‑substituted phenyl group via a chiral ethylamine bridge. Its molecular formula is C₁₃H₁₉N, with a molecular weight of 189.30 g/mol . The compound is supplied at 95% purity and belongs to the cyclopropanamine class of lysine‑specific demethylase 1 (LSD1/KDM1A) inhibitors, a mechanistic family that irreversibly modifies the FAD cofactor of LSD1 to alter histone H3K4 methylation and downstream gene expression [1]. The compound’s defined stereochemistry and purity make it suitable for detailed structure‑activity relationship (SAR) campaigns, where subtle differences in substituent patterns profoundly affect LSD1 versus monoamine oxidase (MAO) selectivity [2].

Why N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine Cannot Be Replaced by Unsubstituted or para‑Only Cyclopropanamine Analogs


Generic substitution among cyclopropanamine LSD1 inhibitors is highly unreliable due to the exquisite sensitivity of enzyme isoform selectivity to the aromatic substitution pattern. While the cyclopropane ring and amine are essential for mechanism‑based FAD adduct formation, the distal aromatic ring dictates both binding affinity and, critically, selectivity for LSD1 over closely related flavoenzymes like MAO‑A and MAO‑B [1]. Unsubstituted phenylcyclopropanamine (tranylcypromine) exhibits poor LSD1 selectivity and significant MAO inhibition (IC₅₀ LSD1 ≈58 μM; MAO‑B Kᵢ ≈17 μM) [2]. In contrast, the 3,4‑dimethyl substitution in the target compound is predicted to enhance van der Waals interactions within the LSD1 catalytic cleft while sterically disfavoring MAO‑A binding, a phenomenon consistently observed across multiple SAR series [3]. Replacing this compound with a simpler or differently substituted analog without empirical validation would therefore compromise both target engagement and off‑target liability, undermining any subsequent biological interpretation or chemical probe development.

Quantitative Differentiation of N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine: Head‑to‑Head and Cross‑Study Comparisons


Superior MAO‑A Selectivity Compared to the Clinical LSD1 Inhibitor Tranylcypromine

In a direct biochemical assay using bovine brain mitochondria, N‑[1‑(3,4‑Dimethylphenyl)ethyl]cyclopropanamine inhibited MAO‑A with an IC₅₀ of 35.1 μM [1]. In contrast, tranylcypromine, the prototypical arylcyclopropylamine and an FDA‑approved drug, inhibits MAO‑A with a reported IC₅₀ of 1.4 μM and MAO‑B with a Kᵢ of 17 μM [2]. The approximately 25‑fold higher IC₅₀ for the target compound against MAO‑A directly translates to a significantly cleaner off‑target profile, a critical advantage for epigenetic target validation where MAO‑mediated effects can confound phenotypic readouts.

LSD1 Epigenetics Selectivity

Predicted LSD1 Inhibitory Potency in the Low Micromolar Range Based on Class‑Level SAR

While direct LSD1 IC₅₀ data for N‑[1‑(3,4‑Dimethylphenyl)ethyl]cyclopropanamine are not yet publicly reported, comprehensive SAR studies on 1‑substituted cyclopropylamines establish that 3,4‑disubstituted phenyl derivatives consistently exhibit LSD1 IC₅₀ values in the low micromolar range (1–10 μM) [1]. For instance, the closely related 3,4‑dichlorophenyl analog displays an LSD1 IC₅₀ of 4.2 μM [2]. By comparison, the unsubstituted phenylcyclopropanamine (tranylcypromine) shows weak LSD1 inhibition with an IC₅₀ of 58 μM [3]. The 3,4‑dimethyl substitution is thus expected to confer a >10‑fold improvement in LSD1 engagement relative to the unsubstituted baseline, positioning this compound as a viable starting point for lead optimization or as a moderately potent chemical probe.

LSD1 KDM1A Histone Demethylase

Validated 95% Purity for Reproducible Biochemical and Cellular Assays

The compound is commercially available at a certified purity of 95% . This level of purity is essential for quantitative SAR studies and biological screening, as it minimizes the impact of unidentified impurities that could act as false positives or assay interferents. In contrast, many early‑stage cyclopropanamine analogs synthesized in‑house or obtained from non‑specialized suppliers often lack rigorous purity documentation, leading to irreproducible results and wasted resources.

Purity Procurement QC

Chiral Ethylamine Bridge Enables Stereochemical SAR Exploration

N‑[1‑(3,4‑Dimethylphenyl)ethyl]cyclopropanamine possesses a chiral center at the α‑carbon of the ethylamine linker, giving rise to (R)‑ and (S)‑enantiomers . This stereochemical handle is absent in simpler benzylamine‑linked cyclopropanamines (e.g., N‑[(3,4‑dimethylphenyl)methyl]cyclopropanamine) [1]. The presence of this chiral center provides an additional dimension for SAR exploration, as enantiomers often exhibit differential binding to LSD1 and distinct off‑target profiles [2]. The racemic mixture can serve as a screening tool, while resolved enantiomers enable precise determination of eutomeric/distomeric relationships.

Stereochemistry Chiral Pool Medicinal Chemistry

Optimal Scientific and Industrial Use Cases for N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine


Epigenetic Chemical Probe Development and LSD1 Target Validation

This compound is best utilized as a starting point for developing selective LSD1 chemical probes. Its predicted low‑micromolar LSD1 potency and demonstrably weak MAO‑A activity (IC₅₀ = 35.1 μM) make it a superior alternative to tranylcypromine in cell‑based assays where MAO‑derived toxicity or off‑target effects could obscure LSD1‑specific phenotypes. Use this scaffold to confirm LSD1‑dependent changes in H3K4 methylation (e.g., via ChIP‑qPCR or Western blot) in cancer or neurological disease models [1]. The chiral ethylamine bridge also allows for the exploration of stereochemistry‑dependent binding modes to LSD1, a key aspect of rational inhibitor design [2].

Building Block for Focused Library Synthesis and SAR Expansion

Procure this compound at 95% purity for use as a robust building block in the synthesis of focused cyclopropanamine libraries. The secondary amine can be readily diversified via alkylation, acylation, or reductive amination to generate panels of analogs for systematic SAR studies. Given the known importance of aromatic substitution patterns on LSD1 vs. MAO selectivity [3], this 3,4‑dimethylphenyl core provides a valuable anchor point for exploring vector‑specific modifications (e.g., introducing heteroatoms or extending substituents) to further improve selectivity and potency.

Comparative Study of Cyclopropanamine Mechanism‑Based Inhibitors

Employ N‑[1‑(3,4‑Dimethylphenyl)ethyl]cyclopropanamine as a model compound to investigate the fundamental mechanism of FAD‑dependent enzyme inactivation. Its irreversible, mechanism‑based mode of action can be compared against other cyclopropanamine derivatives (e.g., NCL1, GSK‑LSD1) using kinetic assays (Kᵢⁿᵃᶜᵗ/Kᵢ) and mass spectrometry to track FAD adduct formation [4]. Such studies are critical for understanding the structural determinants of inactivation efficiency and for guiding the design of next‑generation covalent LSD1 inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[1-(3,4-Dimethylphenyl)ethyl]cyclopropanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.